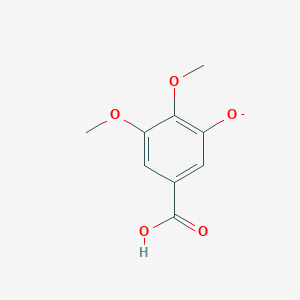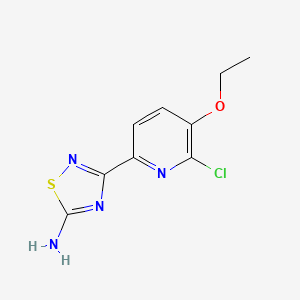
3-Chloro-4-(2-(diethylamino)ethoxy)-5-ethoxyacetanilide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-(2-(diethylamino)ethoxy)-5-ethoxyacetanilide hydrochloride is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to interact with different molecular targets, making it valuable for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(2-(diethylamino)ethoxy)-5-ethoxyacetanilide hydrochloride involves multiple steps. The starting materials typically include 3-chloroaniline, diethylamine, and ethyl chloroacetate. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for research and application.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-4-(2-(diethylamino)ethoxy)-5-ethoxyacetanilide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a ketone or aldehyde, while reduction may yield an alcohol. Substitution reactions can result in various derivatives of the original compound.
Applications De Recherche Scientifique
3-Chloro-4-(2-(diethylamino)ethoxy)-5-ethoxyacetanilide hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Chloro-4-(2-(diethylamino)ethoxy)-5-ethoxyacetanilide hydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, affecting various biological pathways. The exact mechanism depends on the context of its application and the specific targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-4-(2-(dimethylamino)ethoxy)-5-ethoxyacetanilide
- 3-Chloro-4-(2-(diethylamino)ethoxy)-5-methoxyacetanilide
- 3-Chloro-4-(2-(diethylamino)ethoxy)-5-ethoxybenzamide
Uniqueness
3-Chloro-4-(2-(diethylamino)ethoxy)-5-ethoxyacetanilide hydrochloride is unique due to its specific structure, which allows for distinct interactions with molecular targets. This uniqueness makes it valuable for research and potential therapeutic applications, distinguishing it from similar compounds.
Propriétés
Numéro CAS |
101651-58-5 |
|---|---|
Formule moléculaire |
C16H26Cl2N2O3 |
Poids moléculaire |
365.3 g/mol |
Nom IUPAC |
2-(4-acetamido-2-chloro-6-ethoxyphenoxy)ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C16H25ClN2O3.ClH/c1-5-19(6-2)8-9-22-16-14(17)10-13(18-12(4)20)11-15(16)21-7-3;/h10-11H,5-9H2,1-4H3,(H,18,20);1H |
Clé InChI |
LUDQWVMGYLTUQK-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CC)CCOC1=C(C=C(C=C1Cl)NC(=O)C)OCC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


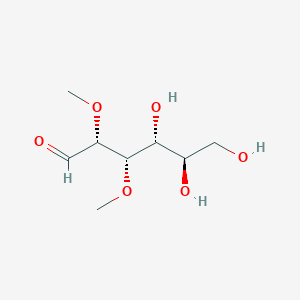

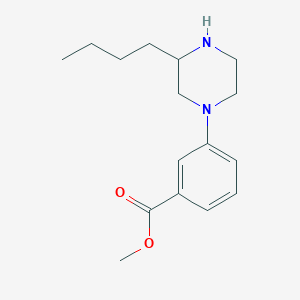

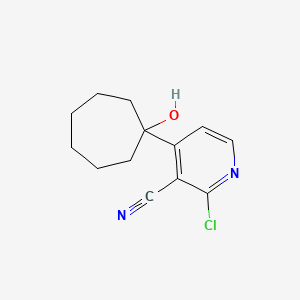
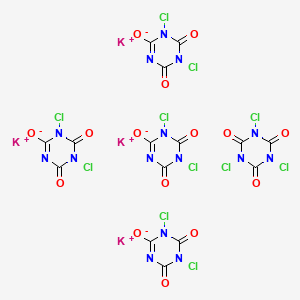
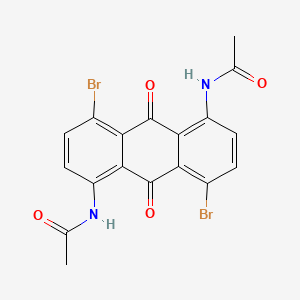
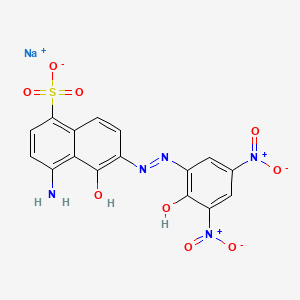


![Acetamide, 2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-N-[3-[ethyl(phenylmethyl)amino]phenyl]-](/img/structure/B13747714.png)
